molecular formula C23H25ClO3 B11636460 7-(benzyloxy)-6-chloro-3-hexyl-4-methyl-2H-chromen-2-one

7-(benzyloxy)-6-chloro-3-hexyl-4-methyl-2H-chromen-2-one

Cat. No.: B11636460
M. Wt: 384.9 g/mol
InChI Key: ULJKHQKEMKAGRN-UHFFFAOYSA-N
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Description

7-(benzyloxy)-6-chloro-3-hexyl-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a benzyloxy group at the 7th position, a chlorine atom at the 6th position, a hexyl chain at the 3rd position, and a methyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-6-chloro-3-hexyl-4-methyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 6-chloro-4-methyl-2H-chromen-2-one with benzyl alcohol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as toluene or ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of the benzyloxy group is coupled with a halogenated chromen-2-one derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-(benzyloxy)-6-chloro-3-hexyl-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol, potassium carbonate in acetone.

    Hydrolysis: Hydrochloric acid in water, sodium hydroxide in water

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives.

    Hydrolysis: Phenols

Scientific Research Applications

7-(benzyloxy)-6-chloro-3-hexyl-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as anticancer and antiviral agents.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals .

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-6-chloro-3-hexyl-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 7-(benzyloxy)-4-trifluoromethylcoumarin
  • 7-benzyloxy-4-hydroxy-6-methoxyquinoline hydrochloride
  • 4-aminomethyl-7-benzyloxy-2H-chromen-2-one

Uniqueness

7-(benzyloxy)-6-chloro-3-hexyl-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group enhances its lipophilicity, while the chloro and hexyl groups contribute to its reactivity and potential biological activities. This combination of substituents makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H25ClO3

Molecular Weight

384.9 g/mol

IUPAC Name

6-chloro-3-hexyl-4-methyl-7-phenylmethoxychromen-2-one

InChI

InChI=1S/C23H25ClO3/c1-3-4-5-9-12-18-16(2)19-13-20(24)22(14-21(19)27-23(18)25)26-15-17-10-7-6-8-11-17/h6-8,10-11,13-14H,3-5,9,12,15H2,1-2H3

InChI Key

ULJKHQKEMKAGRN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=CC=C3)Cl)C

Origin of Product

United States

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